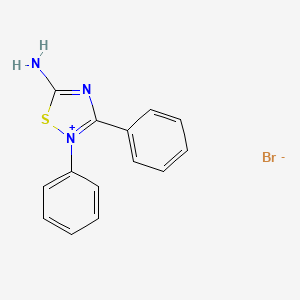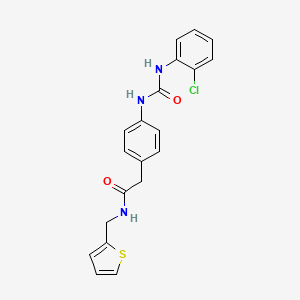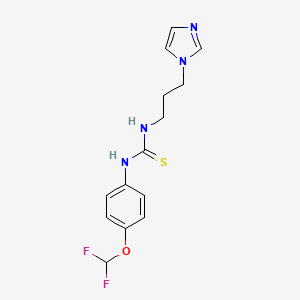
1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, its common name (if any), and its chemical formula.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.Scientific Research Applications
Alzheimer's Disease Research A study focused on synthesizing and evaluating a radiolabeled glutaminyl cyclase inhibitor, derived from the phenol of this compound, for potential detection of Alzheimer's disease prior to amyloid β aggregation. The research demonstrated the compound's inability to permeate the blood-brain barrier, suggesting its therapeutic effects in mice might not be due to central nervous system glutaminyl cyclase inhibition (Brooks et al., 2015).
Chemical Synthesis The compound has been implicated in the field of chemical synthesis, particularly in the context of creating novel thioureas through oxidative S-N bond formation. This demonstrates the compound's utility in expanding the toolkit for synthetic chemists, offering a metal-free approach with broad substrate scope and efficient yields (Mariappan et al., 2016).
Antioxidant Activity Research into benzothiazoles and thioureas, including this compound, highlights their potential in inactivating reactive chemical species through antioxidant activity. This is particularly relevant in the initial phase of acetaminophen toxicity, suggesting a protective role against certain types of chemical-induced liver damage (Cabrera-Pérez et al., 2016).
Optoelectronic and Reactive Properties A study on the spectroscopic characterization of a closely related thiourea compound assessed its reactive and optoelectronic properties. Through detailed DFT calculations and molecular dynamics simulations, the research provided insights into the compound's nonlinear optical properties and potential applications in material science (War et al., 2017).
Anticorrosive Properties Investigations into thiourea derivatives, including this compound, have explored their effectiveness as corrosion inhibitors for metals in acidic environments. The studies employ gravimetric, electrochemical, and surface analysis methods to understand the protective mechanisms offered by these compounds, indicating potential applications in industrial metal preservation (Zhang et al., 2018).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, and other safety concerns.
Future Directions
This could involve potential applications for the compound, areas where further research is needed, or possible improvements to its synthesis.
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(3-imidazol-1-ylpropyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4OS/c15-13(16)21-12-4-2-11(3-5-12)19-14(22)18-6-1-8-20-9-7-17-10-20/h2-5,7,9-10,13H,1,6,8H2,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCILCJEHRSJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCCN2C=CN=C2)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


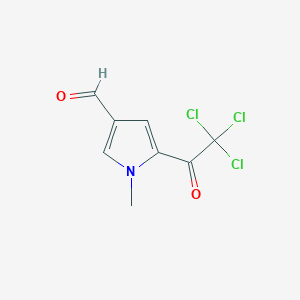
![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)
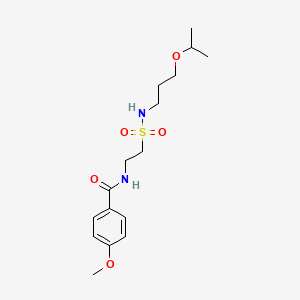
![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)

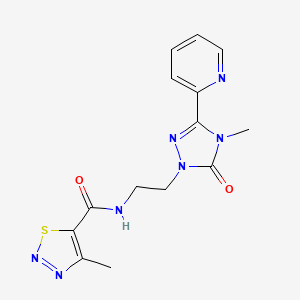

![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)
